molecular formula C7H8ClNO B183187 (4-Amino-2-chlorophenyl)methanol CAS No. 51420-25-8

(4-Amino-2-chlorophenyl)methanol

Cat. No.: B183187
CAS No.: 51420-25-8
M. Wt: 157.6 g/mol
InChI Key: BCHGDLUQXWGCFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Amino-2-chlorophenyl)methanol is an organic compound with the molecular formula C7H8ClNO It is a derivative of benzyl alcohol, where the benzene ring is substituted with an amino group at the 4-position and a chlorine atom at the 2-position

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other aromatic compounds containing an indole nucleus . These compounds are known to bind with high affinity to multiple receptors, which can lead to various changes in cellular functions .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to impact a wide range of biochemical pathways . These pathways can lead to diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds, such as 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols, have been studied for their pharmacokinetic properties . These studies showed that increases in dose led to proportionate increases in the maximum blood substance concentration .

Result of Action

Similar compounds, such as 4-aminophenol derivatives, have shown broad-spectrum antimicrobial and antidiabetic activities . These compounds have also demonstrated significant inhibition of amylase and glucosidase in a concentration-dependent manner .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-chlorophenyl)methanol typically involves the reduction of the corresponding nitro compound, (4-Nitro-2-chlorophenyl)methanol. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the nitration of 2-chlorotoluene followed by reduction of the nitro group to an amino group. The nitration step introduces the nitro group at the 4-position, and subsequent reduction yields the desired amino compound .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-chlorophenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to remove the chlorine atom, yielding (4-Aminophenyl)methanol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-Amino-2-chlorobenzaldehyde or 4-Amino-2-chlorobenzoic acid.

    Reduction: (4-Aminophenyl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Amino-2-chlorophenyl)methanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-2-chlorophenyl)methanol is unique due to the presence of both an amino group and a chlorine atom on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

(4-amino-2-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHGDLUQXWGCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649426
Record name (4-Amino-2-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51420-25-8
Record name (4-Amino-2-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-amino-2-chlorophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.